3,5-二硝基邻苯二酚

描述

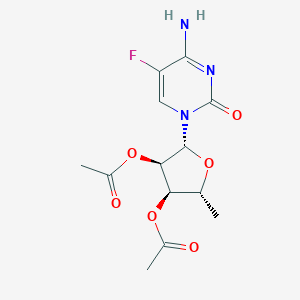

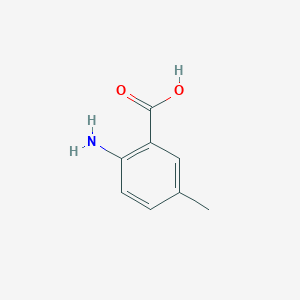

3,5-Dinitrocatechol is a potent catechol O-methyltransferase (COMT) inhibitor (IC50 = 12 nM). It is selective for COMT over tyrosine hydroxylase, dopamine β-hydroxylase, dopamine decarboxylase, monoamine oxidase A (MAO-A), and MAO-B (IC50s = >14 μM for all). 3,5-Dintrocatechol (30 mg/kg), in combination with L-DOPA and carbidopa, reduces 3-O-methyldopa (3-OMD) levels in rat serum, compared with control animals receiving only L-DOPA and carbidopa. Chronic administration of 3,5-dinitrocatechol (15 mg/kg per day for seven days) induces COMT-dependent thermal hyperalgesia and increases preference for dark in a light/dark preference test, indicating anxiety-like behavior, in rats, effects that can be prevented by the β-adrenergic receptor antagonist propranolol.

OR 486 is an anti-inflammatory agent used in the treatment of rheumatoid arthritis and osteoarthritis. Entacapone impurity.

An impurity of Entacapone. Entacapone is a medication commonly used in combination with other medications for the treatment of Parkinson's disease.

科学研究应用

以下是关于 3,5-二硝基邻苯二酚在科学研究中的应用的综合分析:

钼(VI)配合物的制备

3,5-二硝基邻苯二酚 (3,5-DNC) 用于合成钼 (VI) 配合物。这些配合物由于其独特的化学性质,在催化和材料科学中有着广泛的应用 .

儿茶酚-O-甲基转移酶 (COMT) 抑制

作为 COMT 抑制剂,3,5-DNC 用作筛选人 COMT 抑制的阳性对照。COMT 抑制剂在治疗帕金森病和某些精神疾病方面具有治疗潜力 .

钒测定的螯合试剂

它在灵敏的钒检测分析中用作螯合试剂。这种应用在需要对钒含量进行定量的环境监测和工业过程中具有重要意义 .

光化学研究

研究了 3,5-DNC 的光化学稳定性及其与过渡金属如钨 (W) 和钒 (V) 的配合物。这些研究对于理解有机化合物的光稳定性及其在太阳能转换方面的潜在应用至关重要 .

动物模型的行为学研究

在动物研究中,3,5-DNC 的慢性给药已被证明会在大鼠中诱发热痛觉过敏和焦虑样行为。这些影响对于理解 COMT 在疼痛感知和情绪障碍中的作用具有重要意义 .

药物相互作用

当与其他药物(如伊洛哌酮和异卡波肼)联用时,3,5-DNC 的治疗效果可能会受到影响。了解这些相互作用对于药物开发和安全性至关重要 .

作用机制

Target of Action

The primary target of 3,5-Dinitrocatechol is the enzyme Catechol O-methyltransferase (COMT) . COMT plays a significant role in the deactivation of catechol neurotransmitters .

Mode of Action

3,5-Dinitrocatechol acts as a selective inhibitor of COMT . By inhibiting COMT, it can increase neurotransmitter levels . This interaction with its target leads to changes in the neurotransmitter levels in the nervous system .

Biochemical Pathways

The inhibition of comt can affect the metabolism of catecholamines, including neurotransmitters like dopamine, epinephrine, and norepinephrine .

Result of Action

The inhibition of COMT by 3,5-Dinitrocatechol leads to an increase in the levels of catechol neurotransmitters . This can have various effects at the molecular and cellular levels, potentially providing a means of treatment for conditions like Parkinson’s disease, schizophrenia, and depression .

Action Environment

It’s known that 3,5-dinitrocatechol can penetrate the blood-brain barrier, which is crucial for its effects in the central nervous system .

生化分析

Biochemical Properties

3,5-Dinitrocatechol is known to interact with the enzyme Catechol O-methyltransferase (COMT) . This interaction is significant as COMT plays a major role in the metabolism of catecholamines, neurotransmitters that play key roles in various physiological functions .

Cellular Effects

It has been suggested that it may influence cell function by interacting with COMT, thereby affecting the metabolism of catecholamines . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

3,5-Dinitrocatechol exerts its effects at the molecular level primarily through its interaction with COMT . By inhibiting this enzyme, it can affect the metabolism of catecholamines, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It has been suggested that its effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Dinitrocatechol have been shown to vary with dosage . For example, it has been reported that the compound can sensitize mice to pain, suggesting potential adverse effects at high doses .

Metabolic Pathways

3,5-Dinitrocatechol is involved in the metabolic pathway of catecholamines, where it interacts with the enzyme COMT . This interaction could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with COMT, it is possible that it may be transported to sites where this enzyme is present .

Subcellular Localization

Given its interaction with COMT, it may be localized to areas of the cell where this enzyme is present

属性

IUPAC Name |

3,5-dinitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCDWNDTNSWDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227391 | |

| Record name | 3,5-Dinitrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463318 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7659-29-2 | |

| Record name | 3,5-Dinitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OR486 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrocatechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Dinitrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK0VA22GY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,5-Dinitrocatechol (3,5-DNC) acts as a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , ] COMT is responsible for catalyzing the transfer of a methyl group from S-adenosyl methionine (SAM) to catecholamines, like dopamine, norepinephrine, and epinephrine, inactivating these neurotransmitters. By inhibiting COMT, 3,5-DNC prevents the breakdown of catecholamines, leading to increased levels in the synapse. [, , ] This has implications for various physiological processes, particularly in the nervous system.

ANone: * Molecular Formula: C6H4N2O6* Molecular Weight: 216.10 g/mol* Spectroscopic Data: While the provided research articles do not detail specific spectroscopic data, 3,5-DNC can be characterized by techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry. These would reveal information about its structure, functional groups, and fragmentation patterns.

A: 3,5-DNC itself is not generally used for its catalytic properties. Instead, it acts as an inhibitor of the enzyme COMT. [, , , ] As such, its applications are primarily focused on research related to COMT activity, catecholamine metabolism, and related neurological processes.

A: Yes, computational chemistry has been utilized to study 3,5-DNC. Researchers have employed molecular docking studies to understand the binding interactions between 3,5-DNC and the active site of COMT. [, , , , ] These simulations provide insights into the molecular basis of inhibition and guide the development of potentially more selective COMT inhibitors.

A: Studies examining the structure-activity relationship of 3,5-DNC and its derivatives have revealed key structural features essential for COMT inhibition. The presence of the catechol moiety (two hydroxyl groups on an aromatic ring) is crucial for binding to the enzyme's active site. [] Additionally, the nitro groups at positions 3 and 5 on the aromatic ring contribute significantly to the inhibitory potency of 3,5-DNC. [] Modifications to these groups can alter the compound's affinity for COMT and its inhibitory activity.

ANone: The research papers provided do not explicitly address the stability and formulation of 3,5-DNC. Further research is needed to explore its stability under various storage conditions, optimal formulations to enhance its solubility and bioavailability, and potential strategies for targeted delivery.

A: 3,5-DNC has demonstrated efficacy in both in vitro enzyme assays and in vivo animal models. In enzyme assays, it effectively inhibits COMT activity, preventing the breakdown of catecholamines. [, , , ] In animal models, 3,5-DNC administration has been shown to increase catecholamine levels and produce behavioral effects consistent with enhanced dopaminergic transmission. [] For example, in a rat model of catalepsy, 3,5-DNC potentiated the anti-catatonic effects of L-DOPA, a precursor to dopamine. [] These findings suggest that 3,5-DNC holds promise as a tool for investigating catecholamine function and potentially as a therapeutic agent in conditions associated with catecholamine deficiencies.

ANone: Researchers employ various analytical methods to study 3,5-DNC. Common techniques include:

- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies 3,5-DNC in complex mixtures based on its chemical properties. It is often coupled with electrochemical detection methods to achieve high sensitivity. []

- Spectrophotometry: This method exploits the light absorption properties of 3,5-DNC to determine its concentration in solution. [, , , , , ]

- Mass Spectrometry: This technique measures the mass-to-charge ratio of ions, allowing for the identification and quantification of 3,5-DNC and its metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cabergoline specified impurity [EP]](/img/structure/B193578.png)